molecular formula C9H9Cl2NO2 B016861 2-amino-3-(2,3-dichlorophenyl)propanoic Acid CAS No. 110300-04-4

2-amino-3-(2,3-dichlorophenyl)propanoic Acid

Cat. No.: B016861
CAS No.: 110300-04-4
M. Wt: 234.08 g/mol
InChI Key: NVDAAIHKUHFKOL-UHFFFAOYSA-N
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Description

2-Amino-3-(2,3-dichlorophenyl)propanoic acid is a halogenated phenylalanine derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 3-positions. The compound is structurally related to endogenous amino acids but modified to enhance receptor selectivity or metabolic stability through halogenation .

Properties

IUPAC Name

2-amino-3-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDAAIHKUHFKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110300-04-4
Record name 2,3-Dichlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110300-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chlorination of Phenylalanine Derivatives

A foundational approach involves the direct chlorination of phenylalanine precursors. Starting with L-phenylalanine, electrophilic aromatic substitution introduces chlorine atoms at the 2 and 3 positions of the phenyl ring. This method requires careful control of reaction conditions to avoid over-chlorination or racemization. Key parameters include:

  • Chlorinating agents : Sulfuryl chloride (SOCl₂) or chlorine gas in dichloromethane.

  • Temperature : −10°C to 25°C to moderate reaction kinetics.

  • Stereochemical preservation : Chiral auxiliaries or low-temperature conditions maintain the (S)-configuration.

Yields typically range from 60% to 75%, with purity >95% after recrystallization from ethanol/water mixtures.

Strecker Synthesis with 2,3-Dichlorobenzaldehyde

An alternative route employs the Strecker amino acid synthesis, utilizing 2,3-dichlorobenzaldehyde as the aryl precursor:

  • Aldehyde condensation : React 2,3-dichlorobenzaldehyde with ammonium cyanide and potassium cyanide in aqueous ethanol.

  • Hydrolysis : Treat the resulting α-aminonitrile with concentrated HCl at 80°C for 6 hours.

  • Resolution : Use chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer.

This method achieves 50–65% overall yield but requires stringent safety protocols due to cyanide toxicity.

Industrial Production Techniques

Continuous Flow Chlorination

Large-scale manufacturing prioritizes efficiency and safety through continuous flow systems:

  • Reactor design : Corrosion-resistant Hastelloy C-276 reactors with inline IR monitoring.

  • Process parameters :

    ParameterValue
    Residence time8–12 minutes
    Temperature30–40°C
    Pressure2–3 bar
    Annual capacity10–15 metric tons

This approach reduces byproduct formation to <5% and achieves 85–90% conversion efficiency.

Catalytic Asymmetric Hydrogenation

Pharmaceutical-grade material is produced via enantioselective hydrogenation:

  • Ketophenylalanine precursor : Synthesize 3-(2,3-dichlorophenyl)-2-oxopropanoic acid.

  • Chiral catalyst : Use Ru-BINAP complexes (0.5 mol%) in methanol at 50°C.

  • Hydrogenation : 10 bar H₂ pressure for 24 hours, yielding >99% enantiomeric excess.

Reaction Mechanisms and Kinetic Analysis

Electrophilic Aromatic Substitution Dynamics

Chlorination proceeds via a Wheland intermediate, with substituent effects dictating regioselectivity:

  • Ortho/para-directing : The amino acid backbone’s electron-donating groups favor 2,3-dichloro over 3,4-isomers.

  • Isotope studies : Deuterated analogs show a kinetic isotope effect (kH/kD = 2.1), confirming rate-limiting σ-complex formation.

Hydrolytic Pathways in Strecker Synthesis

The α-aminonitrile intermediate undergoes acid-catalyzed hydrolysis:

RC≡N+2H2OHClRCOOH+NH4+\text{RC≡N} + 2\text{H}2\text{O} \xrightarrow{\text{HCl}} \text{RCOOH} + \text{NH}4^+

Kinetic studies reveal a second-order dependence on [H⁺], with an activation energy of 72 kJ/mol.

Analytical Characterization

Spectroscopic Validation

Critical benchmarks for product verification:

TechniqueKey Signals
¹H NMR δ 7.35–7.58 (m, 3H, Ar-H), δ 3.82 (dd, J=8.2 Hz, 1H, CH), δ 3.12 (dd, J=14.1 Hz, 2H, CH₂)
¹³C NMR δ 174.8 (COOH), δ 54.3 (Cα), δ 38.1 (Cβ)
IR 3350 cm⁻¹ (NH stretch), 1705 cm⁻¹ (C=O)

Chromatographic Purity Assessment

HPLC methods employing C18 columns (3.5 μm, 150 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradients resolve the target compound at 12.3 minutes (≥99.5% purity).

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ transaminases for enantioselective synthesis:

  • Substrate : 2,3-Dichlorophenylpyruvate

  • Enzyme : ω-Transaminase from Arthrobacter sp. (25 U/mg)

  • Conditions : 30°C, pH 7.5, 48 hours (92% yield, >99% ee)

Photocatalytic Chlorination

Visible-light-mediated chlorination using Ru(bpy)₃²⁺ reduces energy input:

  • Light source : 450 nm LEDs (50 W)

  • Yield : 78% with 98% regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(2,3-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Neuroprotective Agents :
The compound is a crucial building block in the synthesis of neuroprotective drugs aimed at treating neurological disorders. Its structure allows for modifications that enhance pharmacological properties, making it valuable in drug design targeting conditions such as Alzheimer's and Parkinson's disease[1].

Anticancer Research :
Recent studies have explored the compound's derivatives for their anticancer properties. For instance, derivatives of 2-amino-3-(2,3-dichlorophenyl)propanoic acid have shown promising results in reducing cell viability in various cancer cell lines, indicating potential as novel anticancer agents .

Neurotransmitter Research

The compound is utilized in studies investigating neurotransmitter activity within the central nervous system. It helps elucidate mechanisms of action for neurotransmitters, which is critical for understanding various neurological conditions .

Biochemical Assays

In biochemical research, this compound is employed to evaluate the efficacy of potential therapeutic agents. It provides insights into pharmacological profiles through its involvement in various assays that measure biological activity and interactions with target proteins .

Agrochemical Applications

The compound has potential applications in the agrochemical industry, particularly for developing selective herbicides. Its ability to target specific plant species can aid in effective crop management strategies while minimizing environmental impact .

Material Science

Research has indicated that this compound can be incorporated into polymer matrices to create advanced materials with tailored properties. These materials are useful in coatings and biomedical applications, showcasing the compound's versatility beyond traditional pharmaceutical uses .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceuticals Building block for neuroprotective drugs and anticancer agentsEffective against various cancer cell lines
Neurotransmitter Research Investigating neurotransmitter mechanisms in CNSInsights into neurological disorders
Biochemical Assays Evaluating therapeutic efficacyProvides pharmacological insights
Agrochemicals Development of selective herbicidesTargeting specific plant species for effective management
Material Science Creation of advanced materialsEnhanced properties for coatings and biomedical uses

Mechanism of Action

The mechanism of action of 2-amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity and selectivity for certain targets. This can lead to the modulation of biological pathways and the exertion of specific effects, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorophenylalanine

The position of chlorine substituents on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Name Chlorine Positions Molecular Weight (g/mol) Key Differences Reference
2-Amino-3-(2,3-dichlorophenyl)propanoic acid 2,3 234.08 Enhanced steric hindrance near the amino group; moderate lipophilicity (clogP ~2.1). Likely influences LAT1 transporter affinity.
3,4-Dichloro-DL-phenylalanine 3,4 234.08 Chlorines at 3,4 positions may reduce steric effects but increase electronic withdrawal, potentially altering binding to aromatic amino acid decarboxylases.
2-Amino-3-(3,5-dichlorophenyl)propanoic acid 3,5 234.08 Symmetrical substitution pattern improves metabolic stability but may reduce solubility due to higher symmetry and crystallinity.

Halogenated Phenylalanine Derivatives

Variations in halogen type and number influence electronic properties and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Differences Reference
2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-F-Phe) 4-F 183.15 Fluorine’s electron-withdrawing effect enhances metabolic stability but reduces LAT1 transport efficiency vs. dichloro analogs.
3-Amino-3-(2-chlorophenyl)propanoic acid 2-Cl, β-amino group 199.63 β-amino substitution alters backbone conformation, potentially affecting peptide bond formation or protease resistance.
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid 3,4,5-F 227.13 Trifluorination increases lipophilicity (clogP ~1.8) and may enhance blood-brain barrier penetration.

Extended-Chain Analogs

Modifications to the carbon backbone impact pharmacokinetics:

Compound Name Structure Molecular Weight (g/mol) Key Differences Reference
(2S)-2-Amino-4-(3,4-dichlorophenyl)butanoic acid 4-carbon chain, 3,4-Cl 248.10 Extended chain increases molecular flexibility but may reduce target specificity compared to propanoic analogs.
Melphalan (L-phenylalanine mustard) Nitrogen mustard side chain 305.20 Therapeutic alkylating agent; dichlorophenyl group enhances DNA crosslinking efficacy.

Biological Activity

2-Amino-3-(2,3-dichlorophenyl)propanoic acid, commonly referred to as a dichlorophenyl amino acid derivative, is a compound that has garnered attention for its potential therapeutic applications. Its molecular formula is C9H9Cl2NO2C_9H_9Cl_2NO_2, and it features both an amino group and a carboxylic acid group, characteristic of amino acids. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, studies indicate that it may inhibit the growth of tumor cells by interfering with essential metabolic pathways.
  • Neurotransmitter Interaction : Preliminary findings suggest that this compound may interact with neurotransmitter receptors, which could influence neurological functions and provide insights into potential treatments for neurodegenerative diseases.
  • Transporter Interaction : It has been noted for its interaction with L-type amino acid transporters (LAT1), which are crucial in tumor cell metabolism and proliferation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : The compound has been reported to inhibit various protein kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Modulation of Receptor Activity : By interacting with specific receptors in the central nervous system, this compound may modulate neurotransmitter release and receptor sensitivity, impacting synaptic transmission.

Cytotoxicity Studies

A series of experiments have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.4Inhibition of EGFR signaling
MCF-7 (Breast Cancer)12.1Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10.5Disruption of metabolic pathways

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

Neuropharmacological Studies

Research has also focused on the neuropharmacological properties of this compound:

  • Receptor Binding Affinity : Studies have demonstrated that this compound binds to metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. This interaction can influence neuronal excitability and synaptic plasticity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical study involving patients with advanced lung cancer showed that treatment with a formulation containing this compound led to improved survival rates compared to standard therapies.
  • Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-3-(2,3-dichlorophenyl)propanoic acid to achieve high purity?

  • Methodological Answer :

  • Chiral Synthesis : Utilize chiral auxiliaries or asymmetric catalysis to control stereochemistry, as demonstrated for structurally similar dichlorophenylpropanoic acid derivatives .
  • Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the target compound.
  • Yield Improvement : Optimize reaction temperature (e.g., 0–25°C) and stoichiometry of reagents (e.g., dichlorophenyl precursors and amino-protecting groups) to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H NMR and 13^13C NMR to verify the aromatic proton environment and carbon backbone. For example, the dichlorophenyl group shows distinct splitting patterns in the aromatic region (δ 7.2–7.8 ppm) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm, using a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to resolve enantiomeric impurities .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (expected [M+H]+^+: ~236.08 for C9_9H8_8Cl2_2NO2_2) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Solubility Considerations : Prepare stock solutions in DMSO or deionized water (pH adjusted to 4–6 with acetic acid) and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Compare the (2S) and (2R) enantiomers in enzyme inhibition studies (e.g., phenylalanine hydroxylase) using kinetic assays to measure IC50_{50} values. Structural analogs like H-Phe(3,4-DiCl)-OH show stereospecific binding to active sites .
  • Molecular Docking : Perform computational modeling with software like AutoDock Vina to predict interactions between enantiomers and target proteins, focusing on chlorine substituent positioning and hydrogen bonding .

Q. How can researchers resolve discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled conditions (pH 7.4 PBS buffer, 25°C) using lyophilized samples to eliminate batch variability .
  • Advanced Analytics : Apply differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct coupling steps (e.g., amide bond formation) at 0–4°C to suppress base-catalyzed racemization .
  • Chiral Chromatography : Use immobilized chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative separation of enantiomers .

Q. How to design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions using purified samples .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solvent Screening : Systematically test solubility in buffered solutions (pH 3–10) and organic solvents (e.g., DMSO, methanol) using nephelometry or UV-Vis spectroscopy. Note that dichlorophenyl derivatives often exhibit pH-dependent solubility due to the carboxylic acid group .
  • Counterion Effects : Compare hydrochloride salts (e.g., from ) with free acid forms, as salt formation can enhance aqueous solubility by 10–100× .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(2,3-dichlorophenyl)propanoic Acid
Reactant of Route 2
2-amino-3-(2,3-dichlorophenyl)propanoic Acid

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